molecular formula C17H18ClNO2S B5851308 2-[(4-chlorophenyl)methylsulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide

2-[(4-chlorophenyl)methylsulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B5851308
M. Wt: 335.8 g/mol
InChI Key: HLIMOJCTXLFRJN-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)methylsulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a chlorophenyl group, a methoxyphenyl group, and a sulfanyl linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)methylsulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves the reaction of 4-chlorobenzyl mercaptan with 2-methoxybenzylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)methylsulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-chlorophenyl)methylsulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methylsulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the compound may interact with enzymes involved in oxidative stress pathways, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-chlorophenyl)methylsulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and methoxyphenyl groups allows for diverse chemical modifications, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-21-16-5-3-2-4-14(16)10-19-17(20)12-22-11-13-6-8-15(18)9-7-13/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIMOJCTXLFRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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